3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Overview

Description

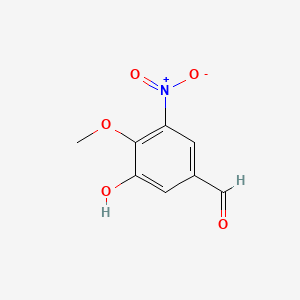

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, also known as 5-Nitrovanillin, is an organic compound with the molecular formula C8H7NO5. It is a derivative of vanillin, where the hydrogen ortho to the hydroxy group is substituted by a nitro group. This compound is known for its yellow crystalline appearance and characteristic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde can be synthesized through the nitration of vanillin using concentrated nitric acid in glacial acetic acid. This method yields approximately 75% of the desired product . Alternatively, using acetyl nitrate as the nitrating agent in the presence of silica gel can increase the yield to 88% .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar nitration processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

Oxidation: 3-Hydroxy-4-methoxy-5-nitrobenzoic acid.

Reduction: 3-Hydroxy-4-methoxy-5-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as catechol-O-methyltransferase by binding to their active sites, thereby preventing the methylation of catecholamines.

Chromophoric Properties: Its chromophoric properties allow it to be used as a probe in studying enzyme catalysis, where it undergoes specific reactions that can be monitored spectroscopically.

Comparison with Similar Compounds

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The parent compound of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, lacking the nitro group.

3-Hydroxy-4-nitrobenzaldehyde: Similar structure but lacks the methoxy group.

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Similar structure with the hydroxy and methoxy groups in different positions.

Uniqueness: this compound is unique due to the presence of both a nitro group and a methoxy group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various synthetic and research applications.

Biological Activity

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Chemical Formula : C₈H₇N₁O₅

- Molecular Weight : 195.15 g/mol

The presence of hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) functional groups contributes to its reactivity and biological activity.

This compound exhibits its biological effects primarily through enzyme inhibition. Notably, it has been identified as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines, which are critical in neurological functions.

Enzyme Inhibition

- COMT Inhibition : The compound demonstrates reversible inhibition of COMT, with studies indicating that it binds to the enzyme's active site, preventing the methylation of catecholamines. This action can potentially be leveraged in treating conditions like Parkinson's disease, where catecholamine metabolism is disrupted .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. Its anti-inflammatory properties may be attributed to the modulation of pro-inflammatory cytokines and pathways involved in inflammatory responses.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Study on COMT Inhibition :

- Objective : To assess the inhibitory effect on COMT.

- Findings : The compound showed significant inhibition with a mixed-type mechanism when pyrocatechol was the substrate .

- IC50 Value : The IC50 value for COMT inhibition was determined to be within a therapeutic range, suggesting its potential utility in clinical settings.

- Antioxidant Activity Assessment :

-

Inflammation Model :

- Experimental Setup : In vivo studies using murine models with induced inflammation.

- Outcome : Administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Data Summary Table

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the structure of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, and how should conflicting spectral data be addressed?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro N-O stretches at ~1500–1350 cm⁻¹). Conflicting data between NMR and IR can arise from impurities or tautomerism; recrystallization in methanol (a common solvent for nitrobenzaldehydes ) followed by high-resolution mass spectrometry (HRMS) can resolve discrepancies. UV-Vis spectroscopy may also corroborate conjugation effects from electron-withdrawing groups.

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Ensure local exhaust ventilation to avoid inhalation of fine particles. In case of skin contact, wash immediately with water for 15 minutes and remove contaminated clothing. Store in a tightly sealed container in a cool, dry area away from ignition sources, as aldehydes are often air-sensitive . Emergency eyewash stations and safety showers must be accessible.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the reactivity and electronic properties of this compound?

- Methodological Answer : DFT methods, such as the B3LYP hybrid functional with a 6-31G(d) basis set, can model the compound’s electronic structure. Calculate frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attack. The nitro group’s electron-withdrawing effect lowers HOMO energy, reducing aromatic ring reactivity. Solvent effects (e.g., methanol) can be incorporated using the polarizable continuum model (PCM). Validate results against experimental UV-Vis spectra to refine computational parameters.

Q. What are the best practices for determining the crystal structure of this compound using software like SHELX?

- Methodological Answer : Collect high-resolution X-ray diffraction data (resolution ≤ 0.8 Å). Use SHELXT for structure solution via dual-space algorithms, followed by SHELXL for refinement. Challenges include disorder in methoxy or nitro groups; apply restraints (e.g., DFIX for bond distances) and check for twinning using the PLATON toolkit. Hydrogen bonding networks involving the hydroxyl and aldehyde groups require careful modeling of thermal displacement parameters.

Q. How does the presence of electron-withdrawing groups (e.g., nitro) influence the chemical stability and reactivity of this compound?

- Methodological Answer : The nitro group at the 5-position deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the hydroxyl group. Kinetic studies under acidic/basic conditions can quantify stabilization effects. Monitor degradation via HPLC under varying temperatures to assess thermal stability. Nitro groups may also participate in redox reactions; cyclic voltammetry can identify reduction potentials.

Q. What methodologies are employed to resolve discrepancies between experimental and computational data for nitro-substituted benzaldehydes?

- Methodological Answer : Cross-validate NMR chemical shifts with gauge-including atomic orbital (GIAO) DFT calculations. For vibrational spectra, compare experimental IR frequencies with scaled DFT results (scaling factor ~0.96). If crystallographic data conflicts with computational geometry (e.g., dihedral angles), check for crystal packing effects or solvent interactions. Use Mercury software to overlay experimental and optimized structures.

Q. In the context of X-ray crystallography, what challenges arise when analyzing the molecular packing of this compound, and how can they be mitigated?

- Methodological Answer : Challenges include weak diffraction due to small crystal size and overlapping peaks from planar stacking. Optimize crystal growth via slow evaporation in methanol/water mixtures. Use OLEX2 for reciprocal-space refinement to handle partial occupancy or disorder. Hydrogen-bonding interactions (e.g., hydroxyl-aldehyde) may require neutron diffraction for precise proton positioning.

Properties

IUPAC Name |

3-hydroxy-4-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)2-5(4-10)3-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLFOUFNUBQBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230383 | |

| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80547-69-9 | |

| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80547-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080547699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80547-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.